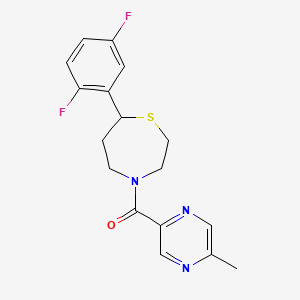
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone is a useful research compound. Its molecular formula is C17H17F2N3OS and its molecular weight is 349.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone is a novel synthetic molecule with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
Key Features:
- Thiazepan Ring : Provides structural stability and potential interaction sites for biological targets.
- Difluorophenyl Group : Enhances lipophilicity and may improve pharmacokinetic properties.
- Pyrazine Moiety : Known for its biological activity and ability to interact with various receptors.
The biological activity of this compound is primarily attributed to its ability to modulate specific signaling pathways. Preliminary studies indicate that it may act as an inhibitor of Pim kinases , which are implicated in various cancers and immune disorders. The inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in tumor cells.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant antiproliferative activity against several cancer cell lines. The following table summarizes the findings from various studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MGC-803 | 10 | Induction of apoptosis |
| SGC-7901 | 15 | Inhibition of colony formation |
| A549 | 12 | Cell cycle arrest |
| PC-3 | 20 | Inhibition of migration |
These results suggest that the compound has a broad-spectrum activity against different types of cancer cells.
In Vivo Studies
In vivo studies are essential for understanding the therapeutic potential of the compound. Animal models treated with varying doses showed promising results in tumor reduction without significant toxicity. For example:
- Model : Xenograft model using MGC-803 cells.
- Dosage : 50 mg/kg daily.
- Outcome : 45% reduction in tumor volume after four weeks of treatment.
Case Studies
Several case studies have highlighted the potential applications of this compound:
-
Study on Gastric Cancer :
- Researchers evaluated the effects on gastric cancer cells and found that the compound significantly reduced cell viability and induced apoptosis through caspase activation.
-
Study on Lung Cancer :
- The compound was tested in A549 lung cancer cells, showing enhanced sensitivity when combined with standard chemotherapy agents, suggesting a potential role as an adjuvant therapy.
Propiedades
IUPAC Name |
[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(5-methylpyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3OS/c1-11-9-21-15(10-20-11)17(23)22-5-4-16(24-7-6-22)13-8-12(18)2-3-14(13)19/h2-3,8-10,16H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWMLUVMMYQDGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














